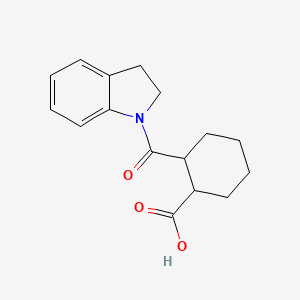

![molecular formula C18H29NO3S B2500367 Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine CAS No. 946278-81-5](/img/structure/B2500367.png)

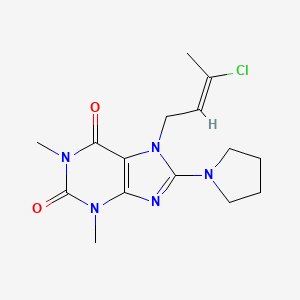

Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine is a compound that can be associated with the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a cyclohexylamine moiety linked to a sulfonyl group that is further connected to an aromatic ring with ethoxy and methylethyl substituents. This structure suggests potential utility in the synthesis of biologically active molecules or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related sulfonamide compounds can be achieved through various methods. For instance, the synthesis of N-cyclohexyl-N-ethylbenzenesulfonamide involves N-methylation of cyclohexylamine sulfonamide with ethyl iodide . Similarly, the synthesis of more substituted alkylated enamines from cyclohexanone enamines and phenyl vinyl sulfone has been reported, which could provide insights into the synthesis of the target compound . Additionally, the [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes, facilitated by a removable PhSO₂CF₂ group, represents a stereoselective method that could be relevant to the synthesis of cyclic sulfoximines and related structures .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectral data. For example, the dihedral angles between the phenyl ring and the cyclohexyl ring in N-cyclohexyl-N-ethylbenzenesulfonamide were determined to be approximately 40°, indicating a certain degree of planarity between these moieties . This information can be useful in predicting the molecular conformation and potential reactivity of Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine.

Chemical Reactions Analysis

The reactivity of sulfonamide compounds can vary depending on the substituents present on the aromatic ring and the nature of the amine. The reactions of cyclohexanone enamines with phenyl vinyl sulfone, leading to alkylated enamines, suggest that the vinyl sulfone moiety can act as an electrophile in Michael-type addition reactions . This knowledge can be applied to predict the chemical behavior of the target compound in similar reaction conditions.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine is not provided, related sulfonamide compounds exhibit a range of properties. For instance, cardo polysulfonates synthesized from related dihydroxy cyclohexane compounds show excellent solubility in common solvents and good resistance to acid and alkali . These properties are crucial for the practical application of such compounds in various chemical processes or as potential pharmaceuticals.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Precursor to Heterocyclic Compounds : Cyclohexyl sulfonamide derivatives, closely related to the compound , are explored as precursors to biologically active sulfur-containing heterocyclic compounds. Their synthesis and structural properties, such as dihedral angles, have been studied in detail (Khan et al., 2009).

Chemical Properties and Reactions

- Formation of Cyclohexene and Heterocyclic Rings : Related compounds feature interesting chemical behaviors, such as the formation of cyclohexene rings linked to heterocyclic structures. The conformational properties of these compounds have been explored, shedding light on their potential chemical applications (Gul et al., 2015).

- Phenyl Sulfones Synthesis : Phenyl sulfones are synthesized via nucleophilic addition reactions, and compounds similar to Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine play a key role in these syntheses. This process leads to a variety of functionalized cyclohexenes, with potential implications in pharmaceuticals (Simpson et al., 2022).

Biological and Pharmacological Activities

- S-adenosylmethionine (SAM) Utilization : SAM, a biological sulfonium compound, utilizes compounds similar to Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine for the synthesis of various biologically important compounds. This utilization underscores the potential biological significance of such compounds (Fontecave et al., 2004).

- Antimicrobial Properties : Functionally substituted cyclohexane derivatives are being investigated as potential antimicrobial agents. Specific derivatives have shown promising activity against various bacteria and fungi, indicating the potential biomedical applications of Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine related compounds (Shoaib, 2019).

Environmental Applications

- Application in Water Purification : Certain cyclocopolymers, which could be synthesized using compounds similar to Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine, are used in water purification processes. These compounds demonstrate the ability to sequester organic foulants, suggesting their utility in environmental applications (Armentrout & McCormick, 2000).

Propiedades

IUPAC Name |

N-cyclohexyl-2-ethoxy-N-methyl-5-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3S/c1-5-22-17-12-11-15(14(2)3)13-18(17)23(20,21)19(4)16-9-7-6-8-10-16/h11-14,16H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHIPQWEWANPPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N(C)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

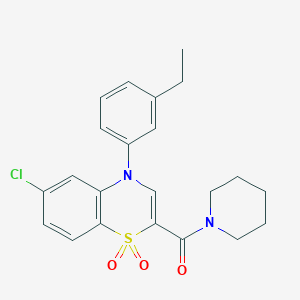

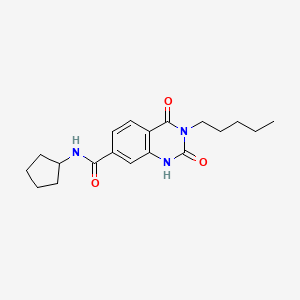

![2,4-difluoro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2500285.png)

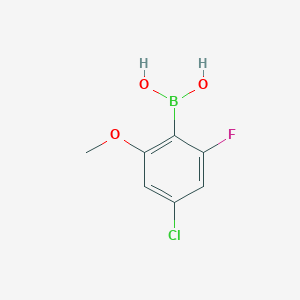

![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)

![2-(2-Hydroxyethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2500295.png)

![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)

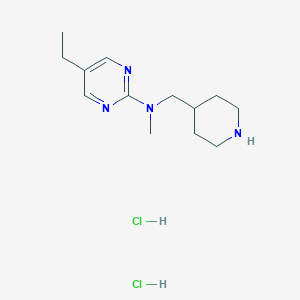

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)

![6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2500303.png)

![N-(3-morpholin-4-ylpropyl)-2-(4-oxothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B2500305.png)